molecular formula C12H17F2NO2 B2904644 8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2326232-10-2

8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2904644
CAS No.: 2326232-10-2
M. Wt: 245.27
InChI Key: CDTQWWWWAAVXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[321]octan-3-ol typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic coreReaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms are often employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The difluorocyclobutanecarbonyl group is believed to enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    8-Oxabicyclo[3.2.1]octane: Known for its use in organic synthesis and as a chiral building block.

    11-Oxatricyclo[5.3.1.0]undecane: Used in the synthesis of complex natural products.

    1,8,8-Trimethylbicyclo[3.2.1]octan-3-ol:

Uniqueness

8-(3,3-Difluorocyclobutanecarbonyl)-8-azabicyclo[3.2.1]octan-3-ol stands out due to the presence of the difluorocyclobutanecarbonyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO2/c13-12(14)5-7(6-12)11(17)15-8-1-2-9(15)4-10(16)3-8/h7-10,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTQWWWWAAVXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3CC(C3)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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